molecular formula C56H56O4P2Ru B2357924 (R)-Ru(OAc)2(DM-BINAP) CAS No. 374067-49-9; 374067-50-2

(R)-Ru(OAc)2(DM-BINAP)

Cat. No.: B2357924
CAS No.: 374067-49-9; 374067-50-2
M. Wt: 956.08
InChI Key: LULIIBVXQPUOIY-UHFFFAOYSA-O
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Description

(R)-Ru(OAc)₂(DM-BINAP) is a chiral ruthenium(II) complex featuring the (R)-DM-BINAP ligand (2,2′-bis[di(3,5-dimethylphenyl)phosphino]-1,1′-binaphthyl) and two acetate (OAc⁻) ligands. This catalyst is widely recognized for its exceptional enantioselectivity in asymmetric hydrogenation and hydrofunctionalization reactions, particularly for ketones, cyclic enones, and cyclopropenes . Its design leverages the steric and electronic properties of the DM-BINAP ligand, which enhances substrate binding and transition-state stabilization. Industrial applications include the synthesis of chiral intermediates for antibiotics (e.g., carbapenems) and pharmaceuticals like Levofloxacin .

Properties

CAS No.

374067-49-9; 374067-50-2

Molecular Formula

C56H56O4P2Ru

Molecular Weight

956.08

IUPAC Name

[1-[2-bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;ruthenium(2+);diacetate

InChI

InChI=1S/C52H48P2.2C2H4O2.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;2*1-2(3)4;/h9-32H,1-8H3;2*1H3,(H,3,4);/q;;;+2

InChI Key

LULIIBVXQPUOIY-UHFFFAOYSA-O

SMILES

CC1=CC(=CC(=C1)[PH+](C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)[PH+](C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(=O)[O-].CC(=O)[O-].[Ru+2]

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Key Data Tables

Table 1: Enantioselectivity in Hydrogenation Reactions

Substrate Catalyst System ee (%) Reference
Acetophenone RuCl₂[(S)-DM-BINAP][(S,S)-DPEN] 99
2-Chloroacetophenone Ru(OAc)₂[(S)-BINAP] 85
Cyclopropene 1a Pd(acac)₂/(R)-DM-BINAP 98
(±)-2-Isopropylcyclohexanone RuCl₂[(S)-DM-BINAP][DAIPEN] 96

Table 2: Ligand Efficiency in Cycloadditions

Ligand Reaction Yield (%) ee (%) Reference
(R)-BINAP Rh-catalyzed [2+2+2] 34 34
(R)-DM-BINAP Rh-catalyzed [2+2+2] 70 89

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